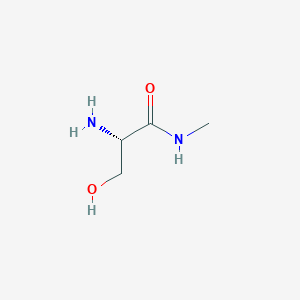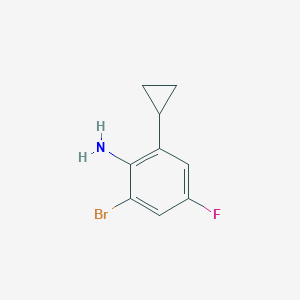
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate typically involves the protection of amino acids and subsequent reactions to introduce the azetidine ring and tert-butyl ester group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production methods compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, sodium borohydride can be used for reduction reactions, while oxidizing agents like hydrogen peroxide can facilitate oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes and other biomolecules . The azetidine ring and aminoacetylamino substituent contribute to the compound’s unique reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl esters: These compounds share the tert-butyl ester group and are used in similar applications in organic synthesis.
Azetidine derivatives: Compounds with azetidine rings exhibit similar structural properties and reactivity patterns.
Amino acid derivatives: These compounds have similar functional groups and are used in peptide synthesis and other biochemical applications.
Uniqueness
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is unique due to its combination of a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent. This unique structure imparts specific reactivity and binding properties, making it valuable in various scientific research applications.
Propiedades
Número CAS |
193269-83-9 |
|---|---|
Fórmula molecular |
C10H19N3O3 |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-aminoacetyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)12-8(14)4-11/h7H,4-6,11H2,1-3H3,(H,12,14) |
Clave InChI |
GXVXEWBILOZCRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)




![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)





